2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-20-13-5-3-2-4-12(13)15-18-17-14(19-15)10-6-8-11(16)9-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISUIBFUGHJUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-chlorobenzohydrazide with 2-(methylsulfanyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, possibly through the inhibition of specific enzymes or signaling pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes, leading to cell death.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Anticancer Activity
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (107) demonstrated superior anticancer activity (growth inhibition >95% at 10⁻⁵ M) against SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer) cell lines. The fluorophenyl and methoxyphenyl groups at position 5 likely enhance π-π stacking and hydrogen bonding with target proteins, respectively .
- In contrast, 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole exhibited antiproliferative effects by inducing apoptosis in colon and breast adenocarcinoma cells. The pyridyl and sulfanylmethyl groups may improve solubility and target specificity .
Table 1: Anticancer Activity of Selected Oxadiazole Derivatives
Antibacterial and Antifungal Activity
- 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (5I-1) showed exceptional activity against Xanthomonas oryzae (MIC = 0.45 µg/mL) and Ralstonia solanacearum (MIC = 1.67 µg/mL). The sulfonyl group increases electron-withdrawing effects and stability, while the phenoxymethyl substituent enhances flexibility for target binding .
- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) demonstrated fungicidal activity against Sclerotinia sclerotiorum and herbicidal effects via SDH enzyme inhibition. The trifluoromethylpyrazole moiety improves bioavailability .
Table 2: Antibacterial/Fungal Activity of Oxadiazole Derivatives
CNS Depressant Activity
- The nitro groups at both positions enhance electron withdrawal, stabilizing receptor interactions .
- The target compound lacks nitro substituents, which may reduce CNS activity but improve metabolic stability.
Physicochemical and Structural Comparisons
- The methylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability .
- Synthetic Feasibility : Derivatives with sulfone or sulfanyl groups (e.g., 20’ to 20 in ) require oxidation steps, increasing synthetic complexity. The target compound’s methylsulfanyl group simplifies synthesis compared to sulfones .
Biological Activity
2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole (C15H11ClN2OS) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The compound features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl and a methylsulfanyl-phenyl group. The oxadiazole moiety is known for its diverse biological activities, including anticancer and antimicrobial properties.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClN2OS |
| Molecular Weight | 304.77 g/mol |
| CAS Number | 1484134 |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. The compound under discussion has shown promising results in inhibiting the growth of cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole exhibited significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
- The IC50 values ranged from 0.65 µM to 2.41 µM for these cell lines, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action :
Comparative Biological Activity
A comparative analysis of similar oxadiazole derivatives reveals that the compound's biological activity is competitive within its class:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 2-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole | 0.65 - 2.41 | MCF-7 |
| Doxorubicin | 10.38 | MCF-7 |
| Other Oxadiazole Derivatives | 0.12 - 2.78 | Various Cancer Lines |
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects involves several pathways:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,3,4-oxadiazole derivatives like 2-(4-chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole?
- The synthesis typically involves cyclization of acylthiosemicarbazides under oxidative conditions. For example, iodine-mediated intramolecular cyclodesulfurization of thiosemicarbazides yields 1,3,4-oxadiazoles with high functional group compatibility . Modifications at the 2- and 5-positions are achieved by varying substituents in precursor hydrazides or carboxylic acids. Key steps include refluxing in ethanol with iodine (1.2 equiv) for 6–8 hours, followed by purification via column chromatography .
Q. How can researchers design experiments to evaluate the anti-inflammatory activity of this compound?
- Standard protocols include the carrageenan-induced rat paw edema model (acute inflammation) and acetic acid-induced writhing test (analgesic activity). For example:
- At 20 mg/kg dose, compounds with 4-chlorophenyl or 3,4-dimethoxyphenyl substitutions at the 5th position of oxadiazole showed 59.5–61.9% anti-inflammatory activity, comparable to indomethacin (64.3%) .
- Analgesic activity is quantified by measuring writhing inhibition (%) at 25 mg/kg i.p. dose, with active compounds surpassing acetylsalicylic acid (63.2%) in some cases .
Q. What structural features correlate with antimicrobial activity in oxadiazole derivatives?
- Substitutions at the 5th position (e.g., halogenated or methoxy groups) enhance activity. For instance:
- Compound 4f (2-[3-(4-bromophenyl)propan-3-one]-5-(4-fluorophenyl)-1,3,4-oxadiazole) showed MIC = 12.5 mg/mL against S. aureus and 25 mg/mL against E. coli .
- 2,5-dichlorophenyl substitutions in diphenyl-oxadiazoles demonstrated the highest antibacterial activity against both Gram-positive and Gram-negative strains .
Advanced Research Questions
Q. How can substituent modifications at the 2- and 5-positions optimize anticancer activity?
- Molecular docking studies indicate that electron-withdrawing groups (e.g., 4-fluorophenyl or 4-methoxyphenyl) at the 5th position enhance binding to cancer-related enzymes like tubulin or topoisomerase II. For example:
- Derivatives with 4-fluorophenyl (106) and 4-methoxyphenyl (107) substitutions showed 98.74% and 95.37% growth inhibition, respectively, against SF-295 (CNS cancer) and MCF7 (breast cancer) at 10⁻⁵ M .
- QSAR models suggest that hydrophobic substituents improve membrane permeability, while polar groups enhance target specificity .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
- Discrepancies often arise from metabolic stability or bioavailability issues. Strategies include:
- Pharmacokinetic profiling : Measure plasma half-life and metabolic degradation using HPLC-MS.
- Prodrug design : Introduce sulfoxide or sulfone groups (e.g., cyprocide-K/L ) to enhance solubility and stability .
- Dose optimization : Adjust dosing regimens based on in vitro IC₅₀ values and in vivo toxicity thresholds .
Q. What computational tools are effective for predicting the electronic properties and reactivity of this compound?
- Density Functional Theory (DFT) calculations reveal charge distribution and frontier molecular orbitals. For example:
- The HOMO-LUMO gap of 2-(4-chlorophenyl)-5-(methylsulfanyl)phenyl-oxadiazole correlates with its electrophilic reactivity, influencing interactions with biological targets .
Q. How can ulcerogenic liability be minimized while retaining anti-inflammatory efficacy?
- Cyclized oxadiazole derivatives exhibit lower ulcerogenicity compared to aroylpropionic acids. Key findings:
- Ulcerogenic indices for oxadiazoles range from 0.58–0.83 (vs. 2.67 for indomethacin) due to reduced gastric acid secretion .
- Co-administration with proton pump inhibitors (e.g., omeprazole) or nanoparticle encapsulation further mitigates gastrointestinal toxicity .
Data Contradiction Analysis
Q. Why do some oxadiazoles show high in vitro anticancer activity but poor in vivo efficacy?
- Potential reasons include:
- Poor pharmacokinetics : Rapid hepatic metabolism or low bioavailability.
- Off-target effects : Non-specific binding to serum proteins or non-cancerous cells.
- Solutions: Use PEGylated liposomes for targeted delivery or modify the compound to resist CYP450-mediated degradation .
Methodological Tables
Table 1. Anti-inflammatory and Analgesic Activity of Selected Oxadiazoles
| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) | Ulcerogenic Index |
|---|---|---|---|
| 4c (4-chlorophenyl) | 59.5 | 66.2 | 0.58 |
| 4i (3,4-dimethoxyphenyl) | 61.9 | 70.6 | 0.83 |
| Indomethacin (Standard) | 64.3 | 63.2 | 2.67 |
| Data sourced from . |
Table 2. Antibacterial MIC Values of Oxadiazole Derivatives
| Compound | S. aureus (MIC, mg/mL) | E. coli (MIC, mg/mL) |
|---|---|---|
| 4f (4-fluorophenyl) | 12.5 | 25.0 |
| 25 (2,4-dichlorophenyl) | 6.25 | 12.5 |
| Streptomycin (Standard) | 1.56 | 3.12 |
| Data sourced from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
